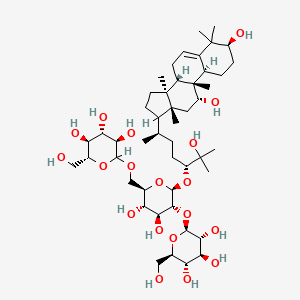

Mogroside III A1

Descripción

Historical Context of Mogroside Research

Research into the chemical constituents of Siraitia grosvenorii began to gain momentum in the mid-1970s. mdpi.com An American researcher, Chihong Lee, was the first to extract crude mogrosides in 1974. mdpi.com This was followed by the work of Japanese researcher Takemoto Tsunematsu in 1977, who focused on isolating pure mogrosides and determining their chemical structures. mdpi.com A significant breakthrough occurred in 1983 with the successful isolation of Mogrosides IV, V, and VI. mdpi.com Since then, numerous other mogroside analogues have been identified. mdpi.com

Evolution of Research Focus on Mogrosides

The initial focus of mogroside research was primarily on the isolation and structural elucidation of these sweet-tasting compounds. mdpi.comnih.gov As analytical techniques advanced, the focus expanded to include the biosynthesis of mogrosides. pnas.orgoup.comnih.gov Scientists have worked to identify the complex enzymatic pathways responsible for converting the precursor, 2,3-oxidosqualene (B107256), into the mogrol (B2503665) skeleton and the subsequent glycosylation steps that produce the various mogrosides. pnas.orgoup.com This has involved the characterization of key enzymes such as squalene (B77637) epoxidases, triterpenoid (B12794562) synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases. pnas.orgnih.gov More recently, research has moved towards metabolic engineering and synthetic biology approaches to produce mogrosides in other organisms, such as yeast and other plants, which could provide a more sustainable and scalable production method. frontiersin.orgresearchgate.netnih.gov

Contextualization of Mogroside III A1 within Siraitia grosvenorii Phytochemistry

Siraitia grosvenorii, also known as monk fruit or Luo Han Guo, is a plant belonging to the Cucurbitaceae family and is native to Southern China. researchgate.netmdpi.com For centuries, its fruit has been used in traditional Chinese medicine. mdpi.comnih.gov The phytochemistry of the fruit is complex, containing a variety of compounds including triterpenoids, flavonoids, amino acids, and volatile oils. mdpi.comfrontiersin.org

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXYRAMQRKPDO-MQMWZZRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Mogroside Iii A1

Mogrol (B2503665) as the Core Aglycone Precursor for Mogroside III A1

The foundation of all mogrosides is the aglycone, mogrol, a tetracyclic triterpenoid (B12794562). mdpi.com Mogrol itself is derived from the cyclization of squalene (B77637) and subsequent oxidation reactions. justia.com The unique structural features of mogrol, particularly its hydroxyl groups at specific carbon positions (C3, C11, C24, and C25), are critical for the subsequent glycosylation steps that lead to the diverse array of mogrosides. pnas.orgmdpi.com The formation of this compound and other mogrosides occurs through the sequential addition of glucose moieties to the mogrol backbone. justia.com

Upstream Biosynthesis to Mogrol

The journey to mogrol begins with fundamental building blocks and proceeds through a series of complex enzymatic transformations.

Mevalonate (B85504) (MVA) Pathway and Isoprenoid Precursors

The biosynthesis of mogrosides, like other triterpenoids, originates from the mevalonate (MVA) pathway. nih.govresearchgate.net This pathway, occurring in the cytosol, synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), from acetyl-CoA. nih.govnih.gov These universal precursors are the fundamental units for the construction of a vast array of isoprenoid compounds, including the triterpenoid backbone of mogrol.

Squalene and 2,3-Oxidosqualene (B107256) Formation

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail and reduced to form the 30-carbon linear hydrocarbon, squalene. researchgate.net The enzyme squalene synthase (SQS) catalyzes this crucial step. researchgate.net Subsequently, squalene epoxidase (SQE) introduces an epoxide ring onto the squalene molecule, converting it to 2,3-oxidosqualene. nih.govmdpi.com This cyclization precursor is a critical branch point, directing carbon flux towards either sterol or triterpenoid biosynthesis. nih.gov Some research suggests that in S. grosvenorii, squalene can be further epoxidized to form 2,3;22,23-diepoxysqualene, which may be a more direct precursor in the mogroside pathway. mdpi.comfrontiersin.org

Cucurbitadienol (B1255190) Synthesis

The cyclization of 2,3-oxidosqualene marks the first committed step in the biosynthesis of cucurbitane-type triterpenoids. oup.com The enzyme cucurbitadienol synthase (CS) catalyzes this intricate rearrangement, forming the characteristic tetracyclic cucurbitane skeleton of cucurbitadienol. nih.govmdpi.comoup.com This enzyme competes with cycloartenol (B190886) synthase (CAS), which directs the precursor towards sterol synthesis. nih.gov

Oxidation of Cucurbitadienol to Produce Mogrol

Following the formation of the cucurbitadienol backbone, a series of oxidation reactions occur to produce mogrol. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and epoxide hydrolases (EPH). pnas.orgmdpi.comresearchgate.net The hydroxylation of the cucurbitane skeleton at positions C11, C24, and C25 is what distinguishes mogrol from other cucurbitadienol derivatives. justia.compnas.org Specifically, the enzyme CYP87D18 has been identified as a multifunctional cucurbitadienol oxidase, catalyzing the oxidation at the C-11 position to produce 11-hydroxycucurbitadienol and 11-oxocucurbitadienol. researchgate.netuniprot.org The formation of the trans-24,25-hydroxyl pair is a particularly novel step, believed to proceed through an epoxidation of the C24-C25 double bond by a P450, followed by hydrolysis by an epoxide hydrolase to form the diol. google.com

| Enzyme Family | Function in Mogrol Biosynthesis |

| Squalene Epoxidases | Catalyze the epoxidation of squalene to 2,3-oxidosqualene and potentially 2,3;22,23-diepoxysqualene. mdpi.comfrontiersin.org |

| Triterpenoid Synthases | Specifically, cucurbitadienol synthase cyclizes 2,3-oxidosqualene to form the cucurbitadienol skeleton. mdpi.comoup.com |

| Epoxide Hydrolases | Involved in the formation of the C24, C25 trans-hydroxyl groups on the cucurbitane ring. pnas.orgmdpi.com |

| Cytochrome P450s | Catalyze multiple oxidation steps, including the hydroxylation at C11. pnas.orgresearchgate.net |

Glycosylation Steps in this compound Formation

Once mogrol is synthesized, it undergoes a series of glycosylation reactions, where UDP-glycosyltransferases (UGTs) sequentially add glucose units to the mogrol core. oup.comgoogle.com These glycosylation events are responsible for the diversity of mogrosides and their varying sweetness intensities.

The formation of this compound involves specific glycosylation steps. Research suggests a pathway where mogrol is first glycosylated at the C-24 hydroxyl group to form Mogroside I A1. google.com This is followed by a 1,2-glycosylation of the glucose at C-24 to yield Mogroside II A. google.com Finally, a 1,6-glycosylation of this second glucose molecule results in the formation of this compound. google.com The enzyme UGT98 has been implicated as a multifunctional UGT capable of catalyzing the latter two steps in this proposed pathway. google.com Another study points to the accumulation of a mogroside designated as M3X, which involves a branched 1-6 glycosylation at the C24 position, following the formation of a diglucosylated intermediate (M2). pnas.org

| Mogroside | Glycosylation Pattern |

| Mogroside I A1 | One glucose at C-24 of mogrol. google.com |

| Mogroside II A | A second glucose added via a 1,2-linkage to the glucose at C-24. google.com |

| This compound | A third glucose added via a 1,6-linkage to the second glucose at C-24. google.com |

Role of UDP-Glucosyltransferases (UGTs) in Mogroside Glycosylation

UDP-glucosyltransferases are pivotal in the biosynthesis of mogrosides, facilitating the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the mogrol acceptor molecule. oup.com This process, known as glycosylation, not only alters the chemical structure of the mogrol but also significantly impacts its properties, including sweetness. oup.com The UGTs involved in mogroside synthesis exhibit a high degree of specificity, targeting particular hydroxyl groups on the mogrol core and its glucosylated derivatives. google.comoup.com Several candidate UGTs have been identified and functionally characterized, including UGT74AC1, UGT720-269-1, and UGT94-289-3, each playing a distinct role in the stepwise addition of glucose units. nih.govmdpi.com The controlled and sequential action of these enzymes ensures the precise construction of the various mogroside compounds. nih.gov

Specific Glucosylation Sites and Enzymes Leading to this compound

The formation of this compound is a direct result of specific glycosylation events. The pathway to this compound involves the initial glycosylation of mogrol at the C24 position to form Mogroside I-A1. researchgate.netresearchgate.net This primary glucosylation is a crucial first step. Subsequently, a second glucose molecule is added to the C3 position of Mogroside I-A1, yielding Mogroside II-A. The formation of this compound then occurs through the addition of a third glucose molecule.

Following the initial primary glycosylations, the mogroside pathway diversifies through branching glycosylations, a process also mediated by UGTs. researchgate.netresearchgate.net These reactions involve the addition of glucose molecules to the existing glucose units, creating branched sugar chains. For instance, Mogroside II-E, a diglycosylated mogrol, can serve as a substrate for further glycosylation to form more complex mogrosides like Mogroside III and Siamenoside I. researchgate.netresearchgate.net The enzyme UGT94-289-3, for example, is known to catalyze the continuous glucosylation of Mogroside II-E and its subsequent intermediates. mdpi.comresearchgate.net This highlights the versatility of UGTs in constructing a diverse array of mogroside structures from a common precursor.

Genetic Basis of this compound Biosynthesis

The intricate enzymatic steps leading to this compound are encoded by a specific set of genes within the Siraitia grosvenorii genome. The identification and characterization of these genes have been crucial in understanding the regulation and control of mogroside production.

Identification and Characterization of Biosynthetic Genes (e.g., SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3)

The biosynthesis of mogrosides requires the coordinated action of at least six key enzymes, each encoded by a specific gene. nih.gov These include SgSQE1 (squalene epoxidase), SgCS (cucurbitadienol synthase), SgEPH2 (epoxide hydrolase), SgP450 (cytochrome P450 monooxygenase), SgUGT269-1, and SgUGT289-3 (UDP-glucosyltransferases). researchgate.netnih.govmdpi.com The initial steps of the pathway, leading to the mogrol aglycone, are catalyzed by SgSQE1, SgCS, SgEPH2, and a specific cytochrome P450. researchgate.netmdpi.com The subsequent glycosylation steps, including the formation of this compound, are then carried out by the UGTs, SgUGT269-1 and SgUGT289-3. researchgate.netmdpi.com The successful heterologous expression of these genes in other plants, such as tobacco and tomato, has confirmed their roles in mogroside synthesis. mdpi.comresearchgate.net

| Gene | Enzyme | Function in Mogroside Biosynthesis |

| SgSQE1 | Squalene epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. researchgate.netnih.govmdpi.com |

| SgCS | Cucurbitadienol synthase | Cyclizes 2,3-oxidosqualene to form the cucurbitadienol skeleton. researchgate.netnih.govmdpi.com |

| SgEPH2 | Epoxide hydrolase | Involved in the modification of the cucurbitadienol backbone. researchgate.netnih.govmdpi.com |

| SgP450 | Cytochrome P450 | Catalyzes hydroxylation reactions on the cucurbitadienol skeleton to form mogrol. researchgate.netnih.govmdpi.com |

| SgUGT269-1 | UDP-glucosyltransferase | Catalyzes the primary glycosylation of mogrol. researchgate.netnih.govmdpi.com |

| SgUGT289-3 | UDP-glucosyltransferase | Catalyzes subsequent and branching glycosylations of mogroside intermediates. researchgate.netnih.govmdpi.com |

Gene Expression Profiles During Fruit Development and Mogroside Accumulation

The synthesis of this compound and other mogrosides is tightly regulated during the development of the monk fruit. nih.gov Gene expression studies have revealed that the transcription levels of the biosynthetic genes change significantly as the fruit matures. nih.gov The genes responsible for the early steps of the pathway, leading to the mogrol backbone, are highly expressed in the younger stages of fruit development. pnas.org As the fruit ripens, the expression of genes encoding the branching UGTs, which are responsible for the synthesis of the sweeter, more complex mogrosides, is upregulated. pnas.org This temporal regulation of gene expression directly correlates with the accumulation of different mogrosides at various stages of fruit development, ensuring the production of a complex mixture of these compounds in the mature fruit. google.com

| Development Stage | Gene Expression Pattern | Mogroside Accumulation |

| Young Fruit (e.g., 15-34 DAF) | High expression of genes for mogrol synthesis and primary glycosylation (e.g., SgUGT720-269-1). pnas.org | Accumulation of early-stage mogrosides like Mogroside II-E. pnas.org |

| Maturing Fruit (e.g., 50-70 DAF) | Increased expression of genes for branching glycosylation. nih.gov Down-regulation of some early pathway genes. nih.gov | Accumulation of more complex and sweeter mogrosides. oup.com |

| DAF: Days After Flowering |

Mogroside III as a Precursor in this compound Metabolism/Biotransformation

The formation of this compound from Mogroside III is part of the broader biosynthetic pathway of mogrosides, which is characterized by the stepwise addition of glucose molecules to the mogrol aglycone. This process is primarily mediated by a class of enzymes known as UDP-glycosyltransferases (UGTs). sci-hub.segoogle.comgoogle.com These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to an acceptor molecule, in this case, a mogroside intermediate.

The general biosynthetic route begins with the synthesis of the triterpenoid core, mogrol, from squalene. wikipedia.orgresearchgate.netnih.gov Mogrol is then glycosylated at its C3 and C24 hydroxyl groups. Mogroside III is a tri-glycosylated mogroside, meaning it has three glucose units attached to the mogrol backbone.

Research, particularly in the field of metabolic engineering and biotechnology, has elucidated potential pathways for the synthesis of specific mogrosides. Patents have described methods for producing various mogroside compounds, including this compound, through the use of recombinant host organisms engineered to express specific UGTs. google.comgoogle.comgoogle.comgoogle.com These documents propose a biosynthetic pathway where mogrol is converted to this compound. google.comgoogle.com

One proposed pathway suggests that Mogroside I A1, a mono-glycosylated mogroside, acts as a precursor to Mogroside II A and subsequently this compound, indicating a sequential glycosylation process. google.com In this context, Mogroside III would be formed, and then a specific UGT would catalyze the addition of another glucose unit at a specific position to yield this compound. While the exact enzyme responsible for the conversion of Mogroside III to this compound in the plant is a subject of ongoing research, various candidate UGTs have been identified and are utilized in biotechnological production systems. google.com

Conversely, studies on the metabolism of mogrosides by human intestinal bacteria have shown a reverse process. In this environment, Mogroside III is deglycosylated, meaning glucose units are removed, to produce Mogroside II(A1) and ultimately the aglycone mogrol. chemfaces.comnih.govjfda-online.com This highlights the different metabolic fates of Mogroside III depending on the biological system.

Furthermore, research into the post-ripening of S. grosvenorii fruits has demonstrated that endogenous enzymes, such as UGT94-289-3, can convert Mogroside III into more highly glycosylated, sweeter mogrosides. nih.govmdpi.com While these studies did not specifically report the production of this compound, they support the principle of Mogroside III acting as a substrate for further glycosylation.

Biotechnological Approaches for Mogroside Iii A1 Production

Rationale for Heterologous Biosynthesis of Mogrosides

Heterologous biosynthesis, the production of a compound in a host organism that does not naturally produce it, has emerged as a compelling strategy for obtaining mogrosides. This is driven by the inherent limitations of conventional methods and the distinct advantages offered by engineered biological systems.

The traditional method of obtaining mogrosides from the fruit of Siraitia grosvenorii (monk fruit) is fraught with difficulties that impact the reliable supply and cost-effectiveness of these compounds.

Geographical and Agricultural Constraints: Siraitia grosvenorii cultivation is geographically restricted, primarily to specific regions in China with high humidity and significant temperature variations. nih.govresearchgate.net This limited growing area makes the supply chain vulnerable to regional climate events and agricultural pressures. Furthermore, legal restrictions prohibit the export of its seeds and genetic material, confining cultivation to its native country. researchgate.net

Low Yield and Inconsistent Composition: Mogrosides are found only in the fruit of the plant, with the majority of the fruit's dry weight being seeds. nih.govresearchgate.net The concentration and composition of mogrosides, including Mogroside III A1, can fluctuate based on the fruit's ripeness. maxapress.com For instance, unripe fruits tend to contain higher levels of bitter-tasting mogrosides like Mogroside IIE. maxapress.com This variability makes it challenging to achieve a consistent yield of specific mogrosides. google.com

Labor-Intensive and Inefficient Extraction: The process of extracting and purifying mogrosides from the fruit is laborious and inefficient, contributing to the high cost of the final product. google.comgoogle.com Traditional extraction methods often result in extracts with undesirable flavors, requiring further processing to improve taste. google.com Moreover, a significant portion of bitter-tasting mogrosides, such as Mogroside IIE and Mogroside III, are often discarded as waste during industrial extraction. mdpi.com

Recombinant production systems, utilizing genetically engineered organisms, offer a number of advantages that overcome the limitations of traditional cultivation.

Reduced Environmental Impact: By producing mogrosides in controlled fermentation or plant cultivation systems, the reliance on land and agricultural resources is significantly reduced, mitigating environmental pollution and damage to natural resources. nih.gov

Consistent and Scalable Production: Biotechnological production allows for a consistent and scalable supply of mogrosides, independent of geographical and climatic constraints. google.com Fermentation processes, in particular, can be scaled up to meet global market demand. tandfonline.com

Targeted Production of Specific Mogrosides: Metabolic engineering enables the targeted production of specific mogroside compounds. For example, by expressing specific enzymes, it is possible to synthesize desired mogrosides like this compound or convert less desirable mogrosides into more valuable ones. nih.govgoogle.com This approach allows for the creation of mogroside compositions with tailored sweetness profiles and reduced levels of plant-derived impurities. google.com

Utilization of Waste Streams: Biotechnological methods can potentially convert bitter-tasting waste products from traditional extraction, which are rich in compounds like Mogroside III, into sweeter, more valuable mogrosides. mdpi.com

Metabolic Engineering Strategies for Mogroside Biosynthesis

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. This has been a key strategy in developing heterologous systems for mogroside biosynthesis.

The complex biosynthetic pathway of mogrosides requires the coordinated action of several enzymes, including squalene (B77637) epoxidases, cucurbitadienol (B1255190) synthases, epoxide hydrolases, cytochrome P450 monooxygenases, and UDP-glucosyltransferases (UGTs). researchgate.netresearchgate.net Scientists have successfully expressed these enzymes in various host organisms, or "chassis," to reconstruct the mogroside pathway.

Plants are a logical choice for heterologous production due to their natural ability to produce the precursor molecule, 2,3-oxidosqualene (B107256), and provide the necessary cellular compartments for complex enzyme function. nih.gov

Nicotiana benthamiana and Arabidopsis thaliana: Researchers have successfully engineered both Nicotiana benthamiana (a relative of tobacco) and Arabidopsis thaliana (a model plant in research) to produce various mogrosides. nih.govresearchgate.netmdpi.com By introducing a set of six genes from S. grosvenorii, engineered N. benthamiana produced Mogroside III at levels ranging from 148.30 to 252.73 ng/g fresh weight (FW). nih.govresearchgate.net In engineered A. thaliana, the production of Mogroside III was recorded at 202.75 ng/g FW. nih.govresearchgate.net These studies demonstrated the feasibility of reconstructing the mogroside biosynthetic pathway in heterologous plant systems. nih.govmdpi.com

Cucumber (Cucumis sativus) and Tomato (Lycopersicon esculentum): More recently, the mogroside biosynthesis pathway has been introduced into vegetable crops. researchgate.netnih.gov Transgenic cucumber plants were able to produce not only Mogroside III but also the sweeter Mogroside V and Siamenoside I. researchgate.netnih.govresearchgate.net Transgenic tomatoes were also successfully cultivated to produce Mogroside III. researchgate.netnih.gov This research opens up the possibility of developing vegetables with enhanced flavor profiles through the introduction of mogroside biosynthesis. researchgate.net

Table 1: Production of Mogroside III in Engineered Plant Chassis

| Plant Chassis | Mogroside III Production (ng/g FW) | Reference |

|---|---|---|

| Nicotiana benthamiana | 148.30 - 252.73 | nih.govresearchgate.net |

| Arabidopsis thaliana | 202.75 | nih.govresearchgate.net |

Microorganisms, particularly the yeast Saccharomyces cerevisiae, are widely used as chassis for the production of natural products due to their well-understood genetics, rapid growth, and suitability for large-scale fermentation. nih.govtandfonline.comfrontiersin.org

Saccharomyces cerevisiae: The biosynthesis of mogrol (B2503665), the aglycone precursor to all mogrosides, has been achieved in engineered S. cerevisiae. mdpi.comfrontiersin.org By introducing the necessary genes and optimizing the metabolic pathways, researchers have been able to produce mogrol. frontiersin.org Further engineering of these yeast strains with specific UGTs has enabled the production of various mogrosides. For instance, engineered yeast strains have been used to convert exogenously supplied mogrol or Mogroside III-A into other mogrosides. nih.gov While the de novo synthesis of Mogroside V from simple sugars in yeast has been a significant achievement, the production of specific intermediates like this compound through fermentation is an area of ongoing research. nih.gov Previous studies have also focused on the biotransformation of mogrosides, such as the conversion of Mogroside V to Mogroside III E using yeast enzymes. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 2,3-oxidosqualene |

| Mogrol |

| Mogroside I-A1 |

| Mogroside II-E |

| Mogroside III |

| This compound |

| Mogroside III E |

| Mogroside V |

Multigene Stacking and Assembly Techniques for Co-expression (e.g., GATEWAY, Gibson assembly, In-Fusion)

The de novo synthesis of complex natural products like mogrosides in heterologous hosts requires the coordinated expression of multiple enzymes from the biosynthetic pathway. mdpi.commdpi.com Multigene stacking and assembly techniques are crucial for constructing the long metabolic pathways necessary for mogroside production. mdpi.com Major advances in this area include methods like GATEWAY, Gibson assembly, and In-Fusion cloning, which allow for the ordered assembly of multiple DNA fragments into an expression vector. mdpi.combitesizebio.com

An In-Fusion based gene stacking (IGS) strategy has been successfully used to assemble six mogroside synthase genes into a single vector for expression in plants like Nicotiana benthamiana and Arabidopsis thaliana. mdpi.comresearchgate.net This approach, combined with 2A self-cleaving peptides to ensure individual protein expression, led to the production of various mogrosides from the endogenous plant precursor, 2,3-oxidosqualene. mdpi.com In engineered tobacco, this method resulted in the accumulation of Mogroside III at levels between 148.30 to 252.73 ng/g fresh weight. researchgate.netresearchgate.net Similarly, transgenic Arabidopsis produced Mogroside III at 202.75 ng/g fresh weight. mdpi.comresearchgate.net

These assembly techniques differ in their mechanisms but share the goal of seamlessly joining multiple DNA fragments. sharebiology.com Gibson Assembly utilizes a three-enzyme mix, including a 5' exonuclease, to create overlapping ends that anneal, which are then filled in by a polymerase and sealed by a ligase. takarabio.comneb.com In-Fusion cloning, by contrast, uses a 3'→5' exonuclease to create complementary 5' overhangs that anneal, with the host cell repairing the nicks after transformation. sharebiology.com These methods provide powerful and flexible toolkits for reconstructing complex biosynthetic pathways in heterologous systems. mdpi.com

Table 1: Comparison of Multigene Assembly Techniques for Mogroside Biosynthesis

| Technique | Mechanism | Key Features | Application in Mogroside Synthesis |

|---|---|---|---|

| In-Fusion/IGS | Relies on a 3'→5' exonuclease to create 15 bp overlaps for annealing of fragments into a linearized vector. sharebiology.com | High efficiency; seamless and directional cloning; does not require restriction enzymes. bitesizebio.com | Used to assemble a six-gene pathway for mogroside synthesis, producing Mogroside III in tobacco and Arabidopsis. mdpi.comresearchgate.net |

| Gibson Assembly | Uses a cocktail of three enzymes (5' exonuclease, DNA polymerase, DNA ligase) to join fragments with 20-40 bp overlaps. neb.com | Seamlessly joins multiple fragments in a single isothermal reaction; flexible sequence design. bitesizebio.comneb.com | Mentioned as a key technology for engineering complex pathways like those for taxadiene and mogrosides. mdpi.comnih.gov |

| GATEWAY Cloning | A two-step process using site-specific recombination (att sites) to transfer DNA fragments between vectors. | High-throughput compatible; standardized fragments can be easily shuttled between different vectors. | Utilized to express ginseng biosynthesis genes in rice, demonstrating its utility for complex triterpenoid (B12794562) pathways. mdpi.com |

Optimization of Precursor Supply and Metabolic Flux in Recombinant Systems

A critical bottleneck in the heterologous production of mogrosides is the limited availability of precursors and the diversion of metabolic flux toward competing endogenous pathways. nih.govacs.org The biosynthesis of mogrosides originates from the mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursors. frontiersin.org In recombinant hosts like Saccharomyces cerevisiae, this pathway also supplies precursors for essential compounds like ergosterol (B1671047), creating competition for metabolic resources. frontiersin.orgnih.gov

To enhance the production of mogrol, the aglycone precursor to all mogrosides, researchers have employed modular engineering strategies. frontiersin.orgnih.gov One key approach is to boost the supply of the initial precursor, acetyl-CoA. This has been achieved by using CRISPRi to knock out the genes MLS1 (malate synthase) and CIT2 (citrate synthase), which are involved in competing metabolic pathways. frontiersin.org Furthermore, the metabolic flux towards the mogroside pathway can be increased by overexpressing rate-limiting enzymes within the MVA pathway itself, such as by upregulating the ERG1 gene (squalene epoxidase). frontiersin.orgnih.gov

Genetic Modulation of Competing Biosynthetic Pathways (e.g., Sterol Synthesis via CRISPRi)

In yeast and other eukaryotic hosts, the mogroside biosynthetic pathway directly competes with the essential sterol synthesis pathway for a common precursor, (3S)-2,3-oxidosqualene. frontiersin.orgnih.gov The enzyme lanosterol (B1674476) synthase (encoded by the ERG7 gene in yeast) cyclizes this precursor to lanosterol, channeling it into the production of ergosterol, a vital component of the cell membrane. frontiersin.org This reaction is generally favored over the reactions leading to mogroside biosynthesis. frontiersin.org

To redirect metabolic flux towards mogroside production, it is crucial to downregulate the competing sterol pathway. researchgate.net A powerful tool for this purpose is the Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) system. nih.gov CRISPRi allows for the targeted repression of specific genes without making permanent genomic deletions, which can be lethal in the case of essential pathways like sterol synthesis. frontiersin.org

Researchers have successfully used the CRISPRi system to inhibit the expression of the ERG7 gene in S. cerevisiae. frontiersin.orgnih.gov By targeting the ERG7 promoter, the metabolic flux is redirected from lanosterol towards 2,3;22,23-diepoxysqualene, a key step in mogrol synthesis. frontiersin.org This strategy effectively decouples essential cell growth from the production of the target compound, as it allows for a controlled balance—enough ergosterol is produced for viability, while a larger portion of the precursor pool is made available for the engineered mogroside pathway. frontiersin.orgnih.gov This genetic modulation is a key factor in optimizing host strains for efficient triterpenoid production. researchgate.net

Biotransformation of Mogroside Precursors and Analogs for this compound Derivatization

Enzymatic Conversion of Mogroside V to Mogroside I A1 via Pectinase (B1165727)

In addition to de novo synthesis, specific mogrosides can be produced through the enzymatic modification of highly abundant precursors like Mogroside V. google.com Pectinase enzymes have been shown to catalyze the hydrolysis of glycosidic bonds in Mogroside V, leading to the formation of other mogroside derivatives, including Mogroside I A1. google.com This biotransformation approach leverages the readily available Mogroside V extracted from monk fruit to generate less common, specific mogrosides. The process involves incubating Mogroside V with a pectinase preparation, which selectively cleaves glucose units from the mogrol backbone to yield a mixture of products, among which is Mogroside I A1. google.com This enzymatic method provides a targeted route to producing specific mogroside analogs that may be difficult to obtain through direct extraction or total synthesis.

Microbial Bioconversion of Mogrosides by Fungi and Yeast (e.g., Saccharomyces cerevisiae, Ganoderma lucidum mycelium)

Microbial systems are effective biocatalysts for transforming mogrosides due to the wide array of glycoside hydrolases they produce. researchgate.nethep.com.cn These enzymes can selectively hydrolyze the glucose moieties at the C-3 and C-24 positions of the mogrol scaffold, converting abundant mogrosides like Mogroside V into other derivatives. hep.com.cnnih.gov

Saccharomyces cerevisiae , or budding yeast, has been used to selectively convert Mogroside V into Mogroside III E. nih.govacs.org Studies have identified that the β-glucosidase Exg1 is the primary enzyme responsible for initiating this conversion. nih.govacs.org Further research has shown that modifying the yeast's cell wall structure can enhance this process. For instance, deleting the KRE6 gene, which is involved in β-glucan synthesis, unexpectedly promoted the production of Mogroside III E. nih.govfigshare.com

Filamentous fungi also exhibit a strong capacity for mogroside biotransformation. The mycelium of Ganoderma lucidum produces extracellular β-glucosidases that efficiently convert Mogroside V into Mogroside III E. ntu.edu.twjfda-online.com Similarly, various endophytic fungi isolated from plants have been shown to possess diverse transformation pathways for Mogroside V, often producing Mogroside III E as a key intermediate before further hydrolysis to other products. hep.com.cnnih.gov

Table 2: Examples of Microbial Biotransformation of Mogrosides

| Microbial System | Starting Substrate | Key Enzyme(s) | Primary Product(s) | Reference(s) |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Mogroside V | β-glucosidase (Exg1) | Mogroside III E | nih.gov, acs.org |

| S. cerevisiae (kre6Δ mutant) | Mogroside V | β-glucosidase (Exg1) | Enhanced production of Mogroside III E | nih.gov, figshare.com |

| Ganoderma lucidum mycelium | Mogroside V | Extracellular β-glucosidase | Mogroside III E | ntu.edu.tw, jfda-online.com |

| Endophytic Fungi (e.g., Aspergillus sp.) | Mogroside V | Glycoside hydrolases | Mogroside II A, Aglycone | hep.com.cn, nih.gov |

Post-Ripening Process Optimization for Mogroside Accumulation

The accumulation of specific mogrosides in Siraitia grosvenorii (monk fruit) is not static and can be significantly influenced by post-harvest processing. mdpi.comnih.gov A crucial step is the post-ripening of the fruit, during which the profile of mogrosides undergoes significant changes. mdpi.com Research has shown that during post-ripening, less sweet, lower-glycosylated mogrosides such as Mogroside IIE and Mogroside III are converted into the sweeter, more desirable Mogroside V and Mogroside VI through further glycosylation. mdpi.comfrontiersin.org

This transformation is catalyzed by endogenous glycosyltransferases that remain active in the fruit after harvesting. mdpi.com One key enzyme identified is UGT94-289-3, which can efficiently use Mogroside III as a substrate to add further glucose units, converting it into sweeter forms. mdpi.comnih.gov The efficiency of this natural enzymatic process is highly dependent on environmental conditions, particularly temperature. mdpi.com

Studies have optimized these conditions to maximize the yield of high-sweetness mogrosides. mdpi.comresearchgate.net It was found that storing the fruit at 35°C for a period of two weeks created the optimal conditions for these enzymatic conversions. mdpi.comnih.gov Under these optimized post-ripening conditions, the content of Mogroside V increased by as much as 80%, and the amount of Mogroside VI more than doubled compared to fresh fruit. mdpi.comnih.gov This provides an economical and green method for enhancing the quality of monk fruit extracts by naturally increasing the proportion of the most desirable sweet compounds. mdpi.com

Structure Activity Relationship Sar of Mogroside Iii A1 and Analogues

Impact of Glycosylation Pattern on Biological Activity

The number, position, and type of sugar units attached to the mogrol (B2503665) skeleton significantly influence the biological effects of these compounds.

Influence of Number and Position of Glucose Units

The degree of glycosylation is a primary factor governing the bioactivity of mogrosides. Research indicates that the number of glucose units is a decisive factor in the taste of mogrosides. nih.gov Generally, mogrosides with four or more glucose units exhibit a sweet taste, whereas those with fewer than four are often tasteless or bitter. nih.govfrontiersin.org For instance, Mogroside IIE and Mogroside III, which possess fewer than three glucose units, are tasteless. frontiersin.orgmdpi.com

The position of these glucose units also plays a critical role. Mogrosides are typically glycosylated at the C-3 and C-24 positions of the mogrol aglycone. researchgate.net The arrangement of these sugar moieties can impact the intensity of sweetness and other biological activities. For example, the conversion of Mogroside V into other bioactive mogrosides can be achieved by selectively hydrolyzing glucose residues at the C-3 and C-24 positions. researchgate.netnih.gov Furthermore, the type of glycosidic bond, whether α or β, influences the taste. The β-glycosidic bond is associated with a sweet taste, while the α-glycosidic bond does not confer this property. nih.gov

Table 1: Impact of Glucose Units on Mogroside Taste

| Mogroside | Number of Glucose Units | Taste |

|---|---|---|

| Mogroside IIE | < 3 | Tasteless |

| Mogroside III | < 3 | Tasteless/Bitter |

| Mogroside IV | ≥ 4 | Sweet |

| Mogroside V | ≥ 4 | Sweet |

Correlation Between Glycosylation and Specific Biological Responses (e.g., Hypoglycemic Impact)

The glycosylation pattern of mogrosides has been linked to specific biological activities, including their hypoglycemic effects. Mogroside-rich extracts have demonstrated the ability to lower fasting blood glucose levels and improve insulin (B600854) tolerance in animal models. emerald.comfoodandnutritionjournal.org Studies suggest that mogrosides with four to five glucose residues are particularly effective in this regard. sci-hub.se

The anti-diabetic activity of monk fruit has been attributed to several mogrosides and their derivatives, including Mogroside IA1, Mogroside IE1, Mogroside II E, and Mogroside IV E. emerald.com These compounds are thought to exert their effects by augmenting postprandial insulin levels and inhibiting the conversion of dietary sugar. emerald.com Furthermore, some mogrosides may stimulate insulin secretion. oup.comnih.gov The metabolism of mogrosides, such as the conversion of Mogroside V to its aglycone, mogrol, is also significant, as mogrol itself exhibits biological activity and can cross the blood-brain barrier. nih.gov

Influence of Aglycone Modifications on Bioactivity

Modifications to the mogrol aglycone, the non-sugar portion of the molecule, also have a profound impact on the biological activity of mogrosides.

Role of C-11 Oxygen Functionality

The oxygen functional group at the C-11 position of the aglycone is a critical determinant of taste. frontiersin.orgresearchgate.net Mogrosides containing an 11α-hydroxyl group, such as Mogroside IVA, are sweet. mdpi.comnih.gov In contrast, those with an 11β-hydroxyl group are tasteless, and compounds with an 11-oxo group or dehydrogenated derivatives are bitter. frontiersin.orgnih.gov The α-hydroxy group at this position is considered crucial for the sweetness effect. uni-kiel.de This highlights the stereospecific importance of this functional group in interacting with taste receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mogrosides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. medcraveonline.comwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new or untested compounds. medcraveonline.comjocpr.com

For mogrosides, QSAR studies can help to elucidate the precise structural features that govern their various biological effects, such as sweetness, antioxidant activity, and anti-diabetic properties. medchemexpress.comscispace.com By developing QSAR models, researchers can predict the bioactivity of novel mogroside derivatives before they are synthesized, thereby streamlining the drug discovery and development process. medcraveonline.comjocpr.com The development of a robust QSAR model involves selecting appropriate descriptors, building the mathematical model using techniques like multiple linear regression, and validating the model's predictive power. mdpi.com While specific, detailed QSAR models for Mogroside III A1 are not extensively published in the provided results, the principles of QSAR are highly applicable to this class of compounds to further refine the understanding of their structure-activity relationships.

In vitro Structure-Activity Relationship (SAR) Studies for this compound and Related Triterpenoids

The biological activities of this compound and its analogues are intrinsically linked to their molecular structure, a concept systematically explored through in vitro Structure-Activity Relationship (SAR) studies. These investigations primarily focus on how variations in the number and position of glucose moieties, as well as modifications to the aglycone (mogrol) backbone, influence the compound's biological effects.

Research into the biotransformation of major mogrosides, such as Mogroside V and Mogroside III, has revealed that they are metabolized by human intestinal bacteria into various smaller glycosides and ultimately to the aglycone, mogrol. researchgate.netresearchgate.netnih.gov this compound is one such metabolite, formed by the successive deglycosylation of more complex mogrosides. researchgate.netresearchgate.netnih.gov This metabolic cascade provides a natural library of related compounds, enabling researchers to study how these structural changes affect biological activity.

One of the most well-documented SARs for mogrosides relates to their taste. The number of glucose units is a critical determinant of sweetness. Generally, mogrosides with four or more glucose units, such as Mogroside V, exhibit a sweet taste, while those with fewer than four, like Mogroside II E, are often bitter or tasteless. emerald.commdpi.com

Beyond taste, SAR studies have delved into the pharmacological activities of these compounds. A notable example is the investigation of their maltase inhibitory activity. An in vitro study comparing various mogrosides demonstrated a clear relationship between the glycosylation pattern and the inhibitory effect on maltase. jfda-online.com In this study, Mogroside III, a direct precursor to this compound, exhibited the most potent inhibition with an IC50 value of 1.6 mM. jfda-online.com This was significantly stronger than the inhibition by Mogroside V (IC50 of 14 mM), Mogroside IV (IC50 of 12 mM), and Siamenoside I (IC50 of 10 mM). jfda-online.com Interestingly, the aglycone, mogrol, showed no inhibitory activity against maltase, highlighting the crucial role of the glucose moieties in this specific biological function. jfda-online.com

Furthermore, studies on the hypoglycemic effects of different mogroside fractions have suggested that low-polar glycosides, a group that includes Mogroside III and its related compounds like Mogroside II A1 and Mogroside I A1, have a prominent hypoglycemic impact. emerald.com This indicates that as the number of glucose units decreases, the activity related to glucose metabolism may increase, up to a certain point, before being lost with the complete removal of sugars, as seen with mogrol in the case of maltase inhibition.

The table below summarizes the findings from in vitro studies on the maltase inhibitory activity of various mogrosides, illustrating the structure-activity relationship.

| Compound Name | Number of Glucose Units | IC50 (mM) for Maltase Inhibition |

| Mogroside V | 5 | 14 |

| Mogroside IV | 4 | 12 |

| Siamenoside I | 5 | 10 |

| Mogroside III | 3 | 1.6 |

| Mogrol | 0 | No inhibition |

Metabolic Fate and Biotransformation of Mogroside Iii A1 Preclinical Models

In vitro Biotransformation Studies

In vitro models designed to simulate the environment of the human gastrointestinal tract have been instrumental in elucidating the initial metabolic steps of Mogroside III A1. These studies pinpoint the crucial role of gut bacteria in its breakdown.

This compound is a relatively large molecule that cannot pass through the intestinal epithelium. Research using incubations with human fecal microflora demonstrates that the compound is extensively metabolized by bacterial enzymes. The primary transformation is enzymatic hydrolysis, where specific enzymes produced by the gut microbiota cleave the glycosidic bonds, sequentially removing the sugar moieties (glucose units) attached to the central mogrol (B2503665) structure. This process is a prerequisite for absorption and subsequent systemic effects.

The stepwise enzymatic hydrolysis of this compound by intestinal microflora leads to the formation of several intermediate and final deglycosylated metabolites. The primary pathway involves the removal of glucose units, resulting in the formation of Mogroside II(A1), which has one fewer glucose group. As the hydrolysis continues, all sugar moieties are eventually cleaved, yielding the aglycone of all major mogrosides: Mogrol. These metabolites have been identified and characterized using advanced analytical techniques, confirming the deglycosylation pathway as the principal metabolic route in the gut.

| Parent Compound | Metabolic Process | Mediator | Key Metabolites Identified |

|---|---|---|---|

| This compound | Stepwise Deglycosylation (Hydrolysis) | Human Intestinal Microbiota Enzymes | Mogroside II(A1), Mogrol |

In vivo Metabolic Conversion in Animal Models

Studies in animal models, such as rats, corroborate the in vitro findings and provide a broader picture of the absorption, distribution, and catabolism of this compound and its metabolites throughout the body.

Following oral administration in rats, intact this compound is generally not detected in the bloodstream, confirming its poor absorption. However, its microbially-derived metabolites, particularly Mogrol, are absorbed from the intestine into systemic circulation. Studies tracking the distribution of metabolites of structurally similar mogrosides have found that they are distributed to various organs. ebi.ac.uk The highest concentrations are typically found in the gastrointestinal tract (intestine and stomach), with subsequent distribution to the kidneys and brain. ebi.ac.uk This distribution pattern indicates that the absorbed aglycone and its derivatives circulate systemically before being eliminated. ebi.ac.ukbiocrick.com

| Compound Type | Absorption Status | Primary Organs of Distribution (Observed with related Mogrosides) |

|---|---|---|

| This compound (Parent) | Poor / Negligible | Largely confined to the gastrointestinal tract |

| Mogrol (Metabolite) | Absorbed from the intestine | Intestine, Stomach, Kidney, Brain ebi.ac.uk |

The primary catabolic pathway for this compound in vivo is consistent with in vitro findings and occurs almost exclusively in the gut prior to absorption. The process is initiated and carried out by the enzymatic machinery of the gut microbiota. The pathway is a sequential deglycosylation cascade:

Initial Hydrolysis: Intestinal bacteria hydrolyze a terminal glucose unit from this compound to form Mogroside II(A1).

Final Hydrolysis: Further enzymatic action removes the remaining glucose units from Mogroside II(A1), liberating the aglycone, Mogrol.

Absorption and Further Metabolism: Mogrol is then absorbed into the bloodstream. While deglycosylation is the main pathway, further minor metabolic reactions such as hydroxylation and dehydrogenation of the absorbed Mogrol may occur systemically. ebi.ac.ukbiocrick.com

Role of Gut Microbiota in Mogroside Bioavailability and Bioactivity

The gut microbiota is the central mediator in the metabolism of this compound, playing an indispensable role in its bioavailability and subsequent bioactivity. The parent compound, this compound, is essentially a prodrug that relies entirely on microbial enzymes for its activation.

By converting the large, unabsorbable glycoside into its smaller, lipid-soluble aglycone (Mogrol), the gut microbiota unlocks its potential to be absorbed into the body. This biotransformation is the rate-limiting step for bioavailability. Consequently, the composition and metabolic capacity of an individual's gut microbiome can significantly influence the amount of Mogrol absorbed and, therefore, the intensity of the resulting physiological effects. The bioactivity associated with this compound, including its neuroprotective and anti-inflammatory properties, is largely attributed to the actions of the absorbed Mogrol. researchgate.net Therefore, the gut microbiota acts as a critical gateway, dictating the transformation of this compound into its systemically available and bioactive form.

Analytical Methodologies for Mogroside Iii A1 Research

Extraction and Purification Techniques for Mogroside III A1 from Natural Sources and Fermentation Broths

The initial step in studying this compound involves its extraction from the primary natural source, the monk fruit, or from fermentation broths where it may be produced through biotransformation. google.comgoogle.com

From Natural Sources (Siraitia grosvenorii):

The general process for obtaining mogrosides from S. grosvenorii fruits begins with crushing the fresh fruits. google.com This is often followed by methods to break down complex carbohydrates into simpler sugars. google.com Water is a common solvent used for the initial extraction. google.com Various techniques have been explored to enhance the efficiency of this extraction, including:

Flash Extraction: This method has been shown to yield a high total amount of mogrosides. ajol.info

Ultrasonic-Assisted Extraction (UAE): UAE is another effective method for increasing the yield of mogrosides from the fruit material. researchgate.net

Macroporous Adsorbent Resins: Following initial extraction, macroporous resins are frequently used for purification. For instance, AB-8 macroporous adsorbent resin has been used to treat the initial water extract, followed by elution with different concentrations of ethanol (B145695) to separate different fractions. frontiersin.org Tandem column chromatography using resins like AB-8 and ADS-7 has also been reported. spkx.net.cn A multi-column system with porous adsorbent resin can be used to separate different mogrosides based on their content. google.com

From Fermentation Broths:

This compound can also be a product of biotransformation from other mogrosides in fermentation cultures. google.comgoogle.com For example, studies have shown that microorganisms can convert Mogroside V into other forms, such as Mogroside III E. jfda-online.comresearchgate.net The extraction and purification from fermentation broth would involve separating the mogrosides from the culture medium and cellular components. google.com Techniques similar to those used for natural sources, such as chromatography with macroporous resins (e.g., Diaion® HP-20), are employed to purify specific mogrosides from the fermented product. jfda-online.com

The table below summarizes various extraction methods applied to Siraitia grosvenorii.

| Extraction Method | Key Features | Reference |

| Flash Extraction | Optimized for high yield of total mogrosides. | ajol.info |

| Ultrasonic-Assisted Extraction | Shown to achieve a maximum mogroside yield of 4.11%. | researchgate.net |

| Water Extraction & Resin Chromatography | Involves initial extraction with water followed by purification on macroporous adsorbent resins like AB-8. | google.comfrontiersin.org |

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantitative analysis of this compound. The complexity of the mogroside mixture in extracts necessitates high-resolution separation techniques.

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the sensitive and selective quantification of mogrosides. While specific applications detailing HPLC-MS/MS for this compound are part of broader mogroside analyses, the technique's utility is well-established for the compound class. It allows for the identification and quantification of individual mogrosides even at low concentrations in complex mixtures.

LC-MS is widely used for the analysis of mogrosides, including this compound. jfda-online.com This technique is instrumental in metabolic analyses of fermentation products and for identifying the various mogrosides present in an extract. jfda-online.com For example, LC-MS has been used to analyze the biotransformation of Mogroside V in fermentation broths, identifying the resulting mogroside products. jfda-online.com Extraction ion chromatography, a feature of LC-MS, allows for the specific detection of targeted mogroside compounds within a complex chromatogram. researchgate.netmdpi.com

HPTLC is a planar chromatographic technique that can be used for the separation of mogrosides. One study reported the use of TLC with a development solvent system of n-butanol-CH3COOH-water (4:1:2) for the initial separation of components from a Fructus Momordicae extract. spkx.net.cn

Preparative High-Performance Liquid Chromatography (HPLC) is a critical final step for obtaining highly pure this compound. epo.org This technique allows for the isolation of individual mogrosides from a partially purified extract.

One documented method for the isolation of this compound involved a primary purification on a C18 column followed by consecutive secondary preparative purification steps. iosrphr.org This process yielded this compound as a white solid. iosrphr.org Another study employed preparative HPLC on an ODS column with 30% aqueous methanol (B129727) as the mobile phase to separate different fractions of a mogroside extract. spkx.net.cn

The table below details examples of preparative HPLC conditions used for the purification of mogrosides, including this compound.

| Column | Mobile Phase | Detection | Reference |

| Waters X-Bridge C-18 | Gradient of 0.05% HOAc in water, 0.05% HOAc in MeCN, and 0.5% HOAc in MeOH | UV at 225 nm | iosrphr.org |

| ODS (Octadecylsilyl) | 30% aqueous methanol | UV at 210 nm | spkx.net.cn |

Spectroscopic Techniques for Structural Elucidation of this compound and its Metabolites

Once purified, the definitive identification of this compound and the characterization of its metabolites are achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS): Electrospray ionization-time of flight (ESI-TOF) mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound. For this compound, the ESI-TOF mass spectrum shows a [M-H]⁻ ion at m/z 961.5316, which corresponds to the molecular formula C₄₈H₈₂O₁₉. iosrphr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are essential for elucidating the complete chemical structure. NMR data reveals that this compound shares the same core triterpene structure as other mogrosides. iosrphr.org

Infra-Red (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, providing further structural confirmation. chemfaces.com

These spectroscopic techniques are also applied to identify the structures of biotransformation products, such as the deglycosylated metabolites mogroside II(A1) and mogrol (B2503665), which are formed from Mogroside III. chemfaces.com

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes Specific to Mogroside III A1 Pathways

The biosynthesis of mogrosides from the precursor 2,3-oxidosqualene (B107256) is a multi-step enzymatic process involving several key enzyme families: squalene (B77637) epoxidases (SQE), cucurbitadienol (B1255190) synthases (CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs). mdpi.compnas.orgnih.gov While the general pathway to the mogrol (B2503665) aglycone is established, the specific glycosylation steps that yield the diverse array of mogrosides, including this compound, are less understood.

Future research must focus on the precise identification and functional characterization of the UGTs responsible for the specific glycosylation pattern of this compound. It is hypothesized that this compound is formed from the precursor Mogroside I A1. google.com The synthesis of Mogroside I A1 involves the glycosylation of the mogrol core at the C24 position, a reaction catalyzed by the enzyme UGT720-269-1. nih.govresearchgate.net Subsequent glycosylation events lead to the formation of more complex mogrosides. For instance, a multifunctional enzyme, UGT98, is believed to catalyze the 1,2 glycosylation of Mogroside I A1 to form Mogroside II A, followed by a 1,6 glycosylation to yield this compound. google.comgoogle.com

Advanced genomic and proteomic approaches are essential to validate these proposed pathways and uncover any novel enzymes involved. The use of high-throughput transcriptome sequencing and digital gene expression (DGE) analysis in Siraitia grosvenorii at different developmental stages can help identify candidate genes, particularly for specific UGTs, that show expression patterns correlated with the synthesis of this compound. nih.gov

Table 1: Key Enzyme Families in Mogroside Biosynthesis

| Enzyme Family | General Function in Mogroside Pathway | Specific Role Related to this compound |

|---|---|---|

| Squalene Epoxidase (SQE) | Catalyzes the conversion of squalene to 2,3-oxidosqualene. mdpi.com | Provides the initial precursor for the entire pathway. |

| Cucurbitadienol Synthase (CS) | Cyclizes 2,3-oxidosqualene to form the cucurbitadienol skeleton. mdpi.com | Forms the foundational triterpenoid (B12794562) structure. |

| Epoxide Hydrolase (EPH) | Participates in the oxidation of the cucurbitadienol skeleton to create mogrol. pnas.org | Contributes to the formation of the aglycone core. |

| Cytochrome P450 (CYP450) | Catalyzes multiple oxidation steps in the formation of the mogrol aglycone. pnas.org | Contributes to the formation of the aglycone core. |

Advanced Metabolic Engineering for Enhanced this compound Production Yields and Purity

Relying on agricultural extraction from S. grosvenorii for mogrosides is often inefficient due to the plant's specific cultivation requirements and the complex processes needed for purification. researchgate.netnih.gov Metabolic engineering in heterologous hosts offers a promising alternative for the sustainable and scalable production of specific mogrosides like this compound.

Significant progress has been made in engineering plant chassis such as Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. researchgate.netnih.gov In one notable study, the introduction of six key mogroside synthase genes into these plants resulted in the production of Mogroside III, with yields reaching up to 252.73 ng/g fresh weight (FW) in tobacco and 202.75 ng/g FW in Arabidopsis. researchgate.netnih.govnih.gov Furthermore, patent literature describes the transient expression and production of this compound in watermelon fruit, demonstrating the feasibility of biosynthesis in diverse systems. google.com

Future research should aim to optimize these engineered systems for higher yields and purity of this compound. Key strategies include:

Multigene Stacking and Optimization: Refining the combination and expression levels of biosynthetic genes to maximize flux towards this compound. researchgate.net

Enhancing Precursor Supply: Engineering the host's primary metabolism to increase the availability of the initial substrate, 2,3-oxidosqualene. nih.gov

Exploring Microbial Chassis: Developing microbial hosts like Saccharomyces cerevisiae (yeast), which are highly amenable to genetic engineering and scalable fermentation, for the de novo synthesis of this compound. nih.gov

These synthetic biology approaches could provide a "green toolkit" for the industrial production of pure this compound, overcoming the limitations of current methods. researchgate.netmdpi.com

Table 2: Reported Yields of Mogroside III in Engineered Plants

| Host Organism | Engineering Strategy | Reported Mogroside III Yield (ng/g FW) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Assembly of 6 mogroside synthase genes | 202.75 | researchgate.netnih.gov |

Comprehensive Characterization of this compound Bioactivities in Complex Biological Systems

While mogrosides as a class are recognized for their potential antioxidant, antidiabetic, and anti-inflammatory properties, the specific bioactivities of this compound remain largely unexplored. medchemexpress.comadooq.commdpi.com Early research indicates that Mogroside III can be metabolized by human intestinal bacteria, which transform it into other derivatives like Mogroside II(A1) and the aglycone mogrol. chemfaces.com This underscores the critical role of the gut microbiome in mediating the biological effects of ingested mogrosides.

A promising avenue for future research is the investigation of this compound's effects in complex biological systems beyond simple in vitro assays. Recent findings suggest that Mogroside III can improve the in vitro maturation of bovine oocytes by modulating autophagy, a fundamental cellular process for maintaining homeostasis. researchgate.net This points toward novel therapeutic or supportive roles in areas like reproductive health.

Future investigations should include:

In Vivo Disease Models: Assessing the efficacy of purified this compound in validated animal models of metabolic diseases, inflammatory conditions, and neurodegenerative disorders.

Mechanism of Action Studies: Delving into the specific molecular targets and signaling pathways modulated by this compound, such as the autophagy pathway, to provide a mechanistic basis for its observed effects. researchgate.net

Deeper Exploration of Structure-Activity Relationships through Advanced Computational Modeling and in silico Approaches

The biological activity and sensory properties of mogrosides are intrinsically linked to their molecular structure, particularly the number and linkage of glucose units. mdpi.com Computational modeling and in silico techniques are powerful tools for dissecting these structure-activity relationships (SAR). Previous molecular docking studies on Mogroside V have provided insights into its interaction with the sweet taste receptor, revealing how its glycosylation pattern and hydroxyl groups contribute to strong binding. mdpi.com

This in silico approach can be extended to predict the biological targets of this compound. plos.org By computationally screening this compound against large libraries of proteins, researchers can generate hypotheses about its potential pharmacological activities. Molecular dynamics simulations can further clarify the stability and nature of these interactions at an atomic level.

Future research in this area should focus on:

Target Prediction: Employing reverse docking and other in silico screening methods to identify potential protein targets for this compound, such as enzymes, receptors, and ion channels.

Comparative Docking Studies: Comparing the binding of this compound with other mogrosides (e.g., Mogroside V, Siamenoside I) to the same targets to understand how subtle structural differences influence binding affinity and specificity.

Integrated Approaches: Combining computational predictions with experimental validation through in vitro binding assays and functional studies to create a robust feedback loop for accelerating the discovery of this compound's bioactivities.

Development of Standardized Analytical Protocols for this compound Quantification and Quality Control in Research Samples

Accurate and reproducible quantification of this compound is fundamental for all areas of research, from biosynthesis studies to clinical investigations. Various analytical techniques, predominantly based on chromatography, have been employed for the analysis of mogrosides. Methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) have been successfully used to separate and quantify individual mogrosides, including this compound, from complex mixtures. nih.govfrontiersin.org

For instance, one HPTLC method reported a specific retention factor (Rf) of 0.44 for this compound. frontiersin.org Another study detailed a quantitative HPLC-ESI-MS/MS method using multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. nih.gov A published HPLC protocol for determining Mogroside III utilized a C18 column with a water-acetonitrile mobile phase gradient and UV detection at 203 nm. chemfaces.com

Despite the availability of these methods, a lack of standardization presents a significant challenge to the field. The variability in extraction procedures, chromatographic conditions, and detection methods makes it difficult to compare results across different studies.

Therefore, future efforts must be directed towards:

Method Validation and Standardization: Establishing a universally accepted, fully validated analytical protocol for the quantification of this compound in various matrices (e.g., plant tissue, fermentation broth, biological fluids).

Development of Certified Reference Materials: Producing and distributing a certified reference standard for this compound. This is an indispensable tool for ensuring the accuracy and traceability of measurements and for the quality control of research samples and future commercial products.

Inter-laboratory Comparison Studies: Conducting round-robin tests to assess the robustness and reproducibility of the standardized protocol across different laboratories.

The successful development and implementation of such standards will be crucial for advancing the science and potential commercialization of this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound studies when reporting chromatographic or spectral data?

- Standardization : Adopt the Minimum Information about Natural Product Experiments (MIANPE) guidelines. Include raw chromatograms, MS/MS spectra, and NMR chemical shifts in supplementary materials. Provide detailed instrument parameters (e.g., collision energy in MS) to enable method replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.